molecular formula C27H32N2O2S B2620816 1-Benzhydryl-4-[(4-tert-butylphenyl)sulfonyl]piperazine CAS No. 389083-69-6

1-Benzhydryl-4-[(4-tert-butylphenyl)sulfonyl]piperazine

Cat. No. B2620816
CAS RN: 389083-69-6
M. Wt: 448.63
InChI Key: KFBGAZDIDRRYQQ-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-[(4-tert-butylphenyl)sulfonyl]piperazine is a novel derivative of 1-benzhydryl-sulfonyl-piperazine . It has been synthesized and evaluated for its potential in inhibiting the proliferation of MDA-MB-231 human breast cancer cells . The compound has shown significant inhibitory activity .


Synthesis Analysis

The compound was synthesized by a nucleophilic substitution reaction of 1-benzhydryl-piperazine with various sulfonyl chlorides . Specifically, 1-benzhydryl-4-[(4-tert-butylphenyl)sulfonyl]piperazine was obtained from 1-benzhydryl-piperazine (0.5 g, 1.98 mmol), 4-tert-butyl-benzenesulfonyl chloride (0.460 g, 1.98 mmol), and triethylamine (0.601 g, 5.94 mmol) .


Molecular Structure Analysis

The molecular structure of the compound was characterized by 1H nuclear magnetic resonance (NMR), liquid chromatography mass spectrometry (LC/MS), Fourier-transform infrared (FTIR), and elemental analysis . The structure reveals that the piperazine ring is in a chair conformation . The geometry around the S atom is a distorted tetrahedron .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a nucleophilic substitution reaction of 1-benzhydryl-piperazine with various sulfonyl chlorides .

properties

IUPAC Name

1-benzhydryl-4-(4-tert-butylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2S/c1-27(2,3)24-14-16-25(17-15-24)32(30,31)29-20-18-28(19-21-29)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-17,26H,18-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBGAZDIDRRYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylbenzenesulfonyl)-4-(diphenylmethyl)piperazine

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